molecular formula C14H15ClN2O2 B2886976 N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide CAS No. 1022891-73-1

N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide

Cat. No.: B2886976
CAS No.: 1022891-73-1
M. Wt: 278.74
InChI Key: XGXAGVUXIZJTDX-UHFFFAOYSA-N
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Description

N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide is a chemical compound with a unique molecular structure It is characterized by the presence of a chloro-substituted cyclohexenone ring attached to an aniline moiety, which is further connected to an ethanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide typically involves the following steps:

    Formation of the Cyclohexenone Ring: The cyclohexenone ring is synthesized through a series of reactions, starting with the chlorination of cyclohexanone.

    Amination: The chloro-substituted cyclohexenone is then reacted with aniline under controlled conditions to form the intermediate compound.

    Amidation: The final step involves the reaction of the intermediate with acetic anhydride to form the ethanamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((2-Bromo-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide
  • N-(4-((2-Fluoro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide
  • N-(4-((2-Methyl-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide

Uniqueness

N-(4-((2-Chloro-3-oxocyclohex-1-enyl)amino)phenyl)ethanamide stands out due to its specific chloro substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[(2-chloro-3-oxocyclohexen-1-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-9(18)16-10-5-7-11(8-6-10)17-12-3-2-4-13(19)14(12)15/h5-8,17H,2-4H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXAGVUXIZJTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C(=O)CCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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